4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid
Description
Properties
IUPAC Name |
4-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c17-11(18)2-1-5-16-14-12(13-15-16)8-3-4-9-10(6-8)20-7-19-9/h3-4,6H,1-2,5,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMHIKNJKWOOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215305 | |
| Record name | 5-(1,3-Benzodioxol-5-yl)-2H-tetrazole-2-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924861-80-3 | |
| Record name | 5-(1,3-Benzodioxol-5-yl)-2H-tetrazole-2-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924861-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,3-Benzodioxol-5-yl)-2H-tetrazole-2-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The nitrile group in 5-cyano-1,3-benzodioxole reacts with azide ions to form a tetrazolo intermediate, which tautomerizes to the thermodynamically favored 1H-tetrazole. Key parameters include:
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Solvent polarity : DMF enhances azide nucleophilicity and stabilizes intermediates.
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Temperature : Prolonged heating (>12 hours) ensures complete conversion.
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Catalyst : Ammonium chloride mitigates side reactions by sequestering trace metals.
The product, 5-(1,3-benzodioxol-5-yl)-1H-tetrazole, is isolated via aqueous workup (yield: 70–85%).
Regioselective Alkylation at the Tetrazole 2-Position
Introducing the butanoic acid chain requires alkylation of the tetrazole’s 2-position. This step is complicated by the proximity of the 1H- and 2H-tautomers, necessitating precise reaction control.
Base-Mediated Alkylation Strategy
Deprotonation with sodium hydride (NaH) in tetrahydrofuran (THF) selectively generates the 2-tetrazolide anion, which reacts with ethyl 4-bromobutanoate to yield the 2-substituted product:
Optimization Insights :
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Base selection : NaH outperforms K₂CO₃ or DBU in minimizing 1H-alkylation.
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Solvent : THF facilitates anion stability and reagent mixing.
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Temperature : 0–5°C suppresses side reactions (yield: 60–75%).
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed to the free acid using lithium hydroxide (LiOH) in a THF/water mixture.
Reaction Conditions and Workup
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Reagents : LiOH (2 equiv) in THF/H₂O (4:1) at 25°C for 6 hours.
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Acidification : Adjusting to pH 2–3 with HCl precipitates the product.
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Purification : Recrystallization from ethanol/water affords pure 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid (yield: 85–90%).
Analytical Characterization and Quality Control
Critical characterization data for intermediates and the final product include:
Industrial Scalability and Environmental Considerations
Large-scale synthesis prioritizes:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted tetrazoles or butanoic acid derivatives.
Scientific Research Applications
Biology: It serves as a building block for the creation of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in drug development, particularly in the design of compounds with anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound's unique properties make it valuable in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit the growth of cancer cells by interfering with cellular processes such as cell cycle progression and apoptosis.
Molecular Targets and Pathways:
Cell Cycle Arrest: The compound may induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.
Apoptosis Induction: It can trigger programmed cell death in cancer cells, leading to their elimination.
Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and survival.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Data
Key Observations :
Tetrazole vs. Benzimidazole/Benzothiazole : The tetrazole group in the target compound offers superior metabolic stability compared to benzimidazoles, which are prone to oxidative degradation . However, benzothiazole-containing analogs exhibit stronger π-π stacking due to extended aromaticity .
Substituent Effects: The 1,3-benzodioxole group enhances lipophilicity (clogP ~2.1) compared to the polar 2-hydroxyethylamino group in Bendamustine derivatives (clogP ~1.5) .
Acidity : The carboxylic acid group in all compounds facilitates salt formation, but the tetrazole’s pKa (~4.5) is higher than typical carboxylic acids (pKa ~2.5), altering ionization under physiological conditions .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- The target compound’s lower solubility compared to Bendamustine derivatives is attributed to the lipophilic 1,3-benzodioxole group .
- The tetrazole’s hydrogen-bonding capacity (6 acceptors) may enhance crystal packing efficiency, as observed in graph-set analysis of similar structures .
Research Implications and Limitations
While 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid exhibits favorable stability and lipophilicity, its discontinued commercial status limits large-scale studies . Further studies using crystallographic tools (e.g., SHELXL , Mercury ) are needed to elucidate its supramolecular interactions.
Biological Activity
4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a complex structure that combines a benzodioxole moiety with a tetrazole ring, which is known to influence its interaction with various biological targets. This article aims to summarize the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid is with a molecular weight of approximately 264.25 g/mol. The structural components include:
- Benzodioxole moiety : Known for its role in enhancing bioactivity.
- Tetrazole ring : Often associated with diverse pharmacological properties.
Pharmacological Applications
Research has indicated that compounds containing benzodioxole and tetrazole structures can exhibit significant biological activities, including:
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Anticancer Activity :
- Compounds similar to 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid have been evaluated for their cytotoxic effects against various cancer cell lines, such as A549 (lung adenocarcinoma) and C6 (rat glioma) cells. For instance, derivatives of benzodioxole have shown promising results in inhibiting tumor growth and inducing apoptosis in these cell lines .
-
Enzyme Inhibition :
- The compound has been studied for its inhibitory effects on specific enzymes related to pain pathways. It may modulate the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes.
- Neuroprotective Effects :
The mechanisms through which 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid exerts its biological effects include:
- Interaction with Receptors : The compound may interact with various receptors involved in pain and inflammation pathways.
- Influence on Cell Signaling : It could modulate signaling pathways related to cell survival and apoptosis.
In Vitro Studies
A study investigating the cytotoxic effects of related benzodioxole derivatives found that specific substitutions on the benzene ring significantly influenced anticancer activity. For example, compounds with biphenyl substituents demonstrated enhanced lipophilicity and increased anticancer efficacy against A549 and C6 cells .
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|---|
| Compound 1 | A549 | 10 | Yes |
| Compound 2 | C6 | 15 | Yes |
| Compound 3 | NIH/3T3 | >50 | No |
In Vivo Studies
In vivo evaluations have shown that compounds similar to 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid can reduce tumor size in murine models when administered at specific dosages. These studies often highlight the compound's potential to improve survival rates in treated animals compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
